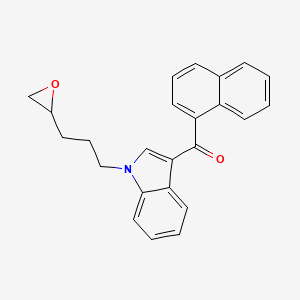![molecular formula C23H29NO5 B1158447 Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate CAS No. 385384-29-2](/img/structure/B1158447.png)
Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of complex macrocyclic and bicyclic molecules that exhibit a wide range of chemical behaviors and properties due to their intricate structures. These molecules are often of interest in the development of pharmaceuticals, materials science, and synthetic chemistry due to their unique chemical functionalities and structural features.
Synthesis Analysis
Synthetic approaches to complex macrocyclic and bicyclic compounds often involve multi-step reactions, including cyclization processes, functional group transformations, and stereochemical control to achieve the desired molecular architecture. Studies such as the synthesis of tetraoxapentacyclo compounds and the vanadium-catalyzed transformation of hydroperoxy-octadecadienoic acid illustrate the intricate synthetic strategies employed to construct molecules with specific functional groups and stereochemistry (Wu & Chern, 1997), (Hamberg, 1987).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms, stereochemistry, and conformational dynamics of the molecules, which are crucial for understanding their chemical reactivity and physical properties. For example, the crystal and molecular structure of dimethyl- and anti-formyl-tetraoxapentacyclo compounds provide insights into the geometrical and electronic features that could be relevant to our compound of interest (Wu & Chern, 1997).
Aplicaciones Científicas De Investigación
Furanoid Esters Synthesis
Furanoid esters are synthesized from naturally occurring unsaturated fatty esters, indicating a route to derive complex structures from simpler biological molecules. This process involves chemical reactions like mercuration-demercuration, treatment with propyl iodide-sodium iodide-dimethyl sulphoxide, and cyclodehydration, showcasing the chemical manipulation of organic compounds to achieve desired functionalities and structures (Jie & Lam, 1977).
Acetylenic Fatty Acid Esters
The synthesis of novel triazole fatty acid derivatives from activated acetylenic fatty acid esters further exemplifies the diversity of chemical transformations possible with complex organic molecules. Such studies highlight the reactivity of acetylenic bonds and their utility in creating new compounds with potential applications in various fields, including materials science and pharmaceuticals (Jie, Pasha, & Alam, 1998).
Azido Fatty Acid Esters
Research into azido fatty acid esters showcases the exploration of azide chemistry to introduce novel functionalities into fatty acid chains. This area of study not only enriches the understanding of organic synthesis but also opens up possibilities for creating new molecules with unique properties, useful in drug development and material sciences (Jie & Alam, 2001).
Propiedades
IUPAC Name |
methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVJVLIJHNWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76172616 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


